Hymenochirin-1Pa
Description
Properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
LKLSPKTKDTLKKVLKGAIKGAIAIASMA |
Origin of Product |
United States |
Molecular Structure and Conformational Dynamics of Hymenochirin 1pa
Primary Structure and Amino Acid Sequence Features
The primary structure of Hymenochirin-1Pa consists of a 29-residue amino acid sequence with a C-terminal amidation. nih.gov The specific sequence determines its physicochemical properties, including its charge, hydrophobicity, and potential for secondary structure formation.
The amino acid sequence for this compound is: L-K-L-S-P-K-T-K-D-T-L-K-K-V-L-K-G-A-I-K-G-A-I-A-I-A-S-M-A-NH₂ nih.gov
Table 1: Amino Acid Sequence of this compound Below is an interactive table detailing the primary structure of the peptide.
| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) | Properties |
| 1 | Leucine | L | Hydrophobic |
| 2 | Lysine | K | Cationic, Hydrophilic |
| 3 | Leucine | L | Hydrophobic |
| 4 | Serine | S | Polar, Hydrophilic |
| 5 | Proline | P | Helix Breaker |
| 6 | Lysine | K | Cationic, Hydrophilic |
| 7 | Threonine | T | Polar, Hydrophilic |
| 8 | Lysine | K | Cationic, Hydrophilic |
| 9 | Aspartic Acid | D | Anionic, Hydrophilic |
| 10 | Threonine | T | Polar, Hydrophilic |
| 11 | Leucine | L | Hydrophobic |
| 12 | Lysine | K | Cationic, Hydrophilic |
| 13 | Lysine | K | Cationic, Hydrophilic |
| 14 | Valine | V | Hydrophobic |
| 15 | Leucine | L | Hydrophobic |
| 16 | Lysine | K | Cationic, Hydrophilic |
| 17 | Glycine (B1666218) | G | Neutral, Flexible |
| 18 | Alanine | A | Hydrophobic |
| 19 | Isoleucine | I | Hydrophobic |
| 20 | Lysine | K | Cationic, Hydrophilic |
| 21 | Glycine | G | Neutral, Flexible |
| 22 | Alanine | A | Hydrophobic |
| 23 | Isoleucine | I | Hydrophobic |
| 24 | Alanine | A | Hydrophobic |
| 25 | Isoleucine | I | Hydrophobic |
| 26 | Alanine | A | Hydrophobic |
| 27 | Serine | S | Polar, Hydrophilic |
| 28 | Methionine | M | Hydrophobic |
| 29 | Alanine | A | Hydrophobic |
A notable feature within this sequence is the GXXXG motif (residues G17-A-I-K-G21), a common structural element found at the interface of interacting transmembrane helices. nih.gov
Secondary Structure Elucidation via Spectroscopic Techniques
The secondary structure of this compound has been investigated using high-resolution spectroscopic methods, which are essential for understanding its conformation in different environments. nih.gov These techniques provide insights into the peptide's folding patterns, such as the formation of α-helices or β-sheets. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique for determining the three-dimensional structure of this compound in solution. nih.gov NMR studies demonstrate that the peptide's conformation is highly dependent on its solvent environment. In an aqueous solution, this compound exists in a disordered, random coil conformation. nih.gov However, when placed in a membrane-mimetic solvent, specifically 50% (v/v) trifluoroethanol (TFE)-water, it adopts a well-defined structure. nih.gov
This structure is characterized by two distinct α-helical domains. nih.gov The first helix spans from residue Lysine-6 (K6) to Glycine-17 (G17), and the second helix extends from Glycine-21 (G21) to Methionine-28 (M28). nih.gov The N-terminal region of the peptide remains unfolded. nih.gov The GXXXG motif located between residues 17 and 21 introduces a distinct kink in the peptide's structure, causing a deviation from linearity of approximately 93 ± 31°. nih.gov
Circular Dichroism (CD) spectroscopy is a powerful method for analyzing the secondary structure of peptides and proteins in solution. preprints.orgnih.gov This technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the regular, repeating structures of α-helices and β-sheets. mdpi.com For α-helical peptides, CD spectra typically show characteristic negative bands (minima) around 222 nm and 208 nm, and a positive band (maximum) around 193 nm.
While specific CD spectral data for this compound is not detailed in the available research, studies on closely related peptides like Hymenochirin-1B confirm the utility of CD in assessing helicity. researchgate.net For peptides like this compound, CD analysis would be used to corroborate NMR findings by quantifying the percentage of α-helical content in different solvent environments and observing the conformational shift from a random coil to an α-helix in membrane-mimetic solutions. researchgate.netnih.gov
Conformational Transitions in Membrane-Mimetic Environments
A defining characteristic of this compound is its ability to undergo a significant conformational transition when moving from an aqueous environment to one that mimics a cell membrane. nih.gov This change from a disordered state to an ordered α-helical structure is crucial for its interaction with and function at biological membranes. nih.govnih.gov
The primary sequence of this compound results in an amphipathic character when it folds into an α-helix. This means the helix has two distinct faces: a hydrophobic (non-polar) face and a hydrophilic (polar) face, comprising charged and polar residues. Helical wheel projections of related peptides, such as Hymenochirin-1B, clearly illustrate this segregation of hydrophobic and hydrophilic amino acids. nih.gov
This amphipathicity is the driving force behind the peptide's interaction with membranes. The hydrophobic face preferentially interacts with the non-polar lipid core of the membrane, while the hydrophilic face can interact with the polar lipid headgroups and the surrounding aqueous environment. nih.gov This property is fundamental to how the peptide orients itself and adopts its stable, functional conformation upon encountering a membrane surface. nih.govnih.gov
Compound Index
Identification and Functional Implications of Key Structural Motifs (e.g., GXXXG domain)
The primary structure of this compound consists of a 28-amino acid sequence: LKLSPKTKDTLKKVLKGAIKGAIAIASMA-NH2. nih.gov Nuclear magnetic resonance (NMR) studies have revealed that the peptide's three-dimensional structure is highly dependent on its environment. In an aqueous solution, this compound adopts a random coil conformation. nih.gov However, in a membrane-mimetic solvent, specifically 50% (v/v) trifluoroethanol-water, it undergoes a significant conformational change to a well-defined structure. nih.gov
This altered conformation is characterized by the formation of two distinct α-helical domains. The first helical region spans from residue Lysine-6 (K6) to Glycine-17 (G17), and the second extends from Glycine-21 (G21) to Methionine-28 (M28). nih.gov The N-terminal region of the peptide remains unfolded. nih.gov
A critical structural feature of this compound is the presence of a GXXXG motif, a sequence commonly found at the interface of interacting transmembrane helices. nih.gov This motif is located between residues Glycine-17 (G17) and Glycine-21 (G21). nih.gov The presence of this GXXXG domain introduces a significant kink in the peptide's structure, creating a deviation from linearity measured at 93 ± 31°. nih.gov This flexibility is crucial for the peptide's interaction with and disruption of microbial cell membranes, which is a key aspect of its host-defense function. nih.gov
The table below summarizes the key structural characteristics of this compound.
| Structural Feature | Description | Residue Range |
| Primary Sequence | 28-amino acid peptide | L1 - A28 |
| Conformation in Water | Random coil | - |
| Conformation in 50% TFE | Two α-helical domains with an unfolded N-terminus | K6 - G17 (α-helix 1), G21 - M28 (α-helix 2) |
| Key Structural Motif | GXXXG domain | G17 - G21 |
| Functional Implication of Motif | Introduces a kink of 93 ± 31° | - |
The specific arrangement of amino acids within the GXXXG motif and the resulting structural kink are fundamental to the biological activities of this compound. This motif facilitates the peptide's ability to interact with lipid bilayers, a critical step in its antimicrobial mechanism. The flexibility imparted by the GXXXG domain allows the peptide to adopt a conformation that is optimal for membrane insertion and disruption. nih.gov
Investigative Studies on Biological Activities of Hymenochirin 1pa
Antimicrobial Spectrum and Potency against Multidrug-Resistant Pathogens
Hymenochirin-1Pa demonstrates broad-spectrum activity against a range of bacteria, including multidrug-resistant (MDR) strains that pose a significant threat to public health. nih.govresearchgate.net Its efficacy extends to both Gram-positive and Gram-negative bacteria.
Activity against Gram-Positive Bacterial Targets (e.g., Staphylococcus aureus, Staphylococcus epidermidis)
Research has shown that this compound is potent in inhibiting the growth of multidrug-resistant clinical isolates of Gram-positive bacteria. researchgate.netresearchgate.net Specifically, it has demonstrated high potency against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. nih.govresearchgate.net Preliminary data indicated a minimum inhibitory concentration (MIC) against S. aureus of 2.5 µM. researchgate.net Another related peptide, Pseudhymenochirin-1Pb (Ps-1Pb), which was also isolated from Pseudhymenochirus merlini, potently inhibits the growth of MRSA and S. epidermidis with a MIC of ≤ 10 μM. researchgate.netresearchgate.net
Activity against Gram-Negative Bacterial Targets (e.g., Acinetobacter baumannii, Escherichia coli, Stenotrophomonas maltophilia)
This compound has also been identified as a potent agent against several Gram-negative pathogens. nih.govmdpi.com It shows notable activity against multidrug-resistant clinical isolates of Acinetobacter baumannii and Stenotrophomonas maltophilia. nih.govnih.govresearchgate.net Studies have reported that this compound can inhibit the growth of extensively drug-resistant (XDR) A. baumannii at concentrations between 7.5 and 15 μg/mL. mdpi.comresearchgate.net
The related peptide, Ps-1Pb, also demonstrates significant activity against these Gram-negative bacteria, with a MIC of ≤ 10 μM for A. baumannii and S. maltophilia. researchgate.netresearchgate.net Furthermore, at four times its MIC, Ps-1Pb was able to kill 99.9% of an Escherichia coli strain within 30 minutes. researchgate.net
Antineoplastic and Cytotoxic Activity against Mammalian Cancer Cell Lines (in vitro)
In addition to its antimicrobial properties, this compound has exhibited significant cytotoxic activity against various human cancer cell lines in laboratory settings. nih.govnih.govresearchgate.net
Lung Adenocarcinoma Cell Models (e.g., A549)
This compound has demonstrated high cytotoxic potency against the human non-small cell lung adenocarcinoma cell line, A549. nih.govnih.gov The related peptides, Pseudhymenochirin-1Pb (Ps-1Pb) and Pseudhymenochirin-2Pa (Ps-2Pa), are also highly cytotoxic to A549 cells, with a lethal concentration 50 (LC50) of less than 12 μM. researchgate.net
Breast Adenocarcinoma Cell Models (e.g., MDA-MB-231)
Similar to its effect on lung cancer cells, this compound shows high cytotoxic potency against the human breast adenocarcinoma cell line, MDA-MB-231. nih.govnih.gov Ps-1Pb and Ps-2Pa also exhibit high cytotoxicity against MDA-MB-231 cells, with an LC50 value below 12 μM. researchgate.net
Colorectal Adenocarcinoma Cell Models (e.g., HT-29)
This compound's cytotoxic activity extends to colorectal cancer cells, with studies showing its high potency against the human colorectal adenocarcinoma cell line, HT-29. nih.govnih.gov The related peptides, Ps-1Pb and Ps-2Pa, are also highly cytotoxic against HT-29 cells, with an LC50 of less than 12 μM. researchgate.net
Data Tables
Table 1: Antimicrobial Activity of this compound and Related Peptides
| Peptide | Bacterial Target | Activity |
| This compound | Staphylococcus aureus (MRSA) | High potency, MIC = 2.5 µM researchgate.net |
| This compound | Staphylococcus epidermidis | Potent growth inhibition nih.gov |
| This compound | Acinetobacter baumannii (XDR) | Inhibition at 7.5-15 µg/mL mdpi.comresearchgate.net |
| This compound | Stenotrophomonas maltophilia | High potency nih.govnih.gov |
| This compound | Escherichia coli | Moderate activity researchgate.net |
| Pseudhymenochirin-1Pb | Staphylococcus aureus (MRSA) | MIC ≤ 10 μM researchgate.netresearchgate.net |
| Pseudhymenochirin-1Pb | Staphylococcus epidermidis | MIC ≤ 10 μM researchgate.netresearchgate.net |
| Pseudhymenochirin-1Pb | Acinetobacter baumannii | MIC ≤ 10 μM researchgate.netresearchgate.net |
| Pseudhymenochirin-1Pb | Stenotrophomonas maltophilia | MIC ≤ 10 μM researchgate.netresearchgate.net |
| Pseudhymenochirin-1Pb | Escherichia coli | 99.9% kill at 4x MIC in 30 min researchgate.net |
Table 2: Cytotoxic Activity of this compound and Related Peptides against Cancer Cell Lines
| Peptide | Cancer Cell Line | Cancer Type | Cytotoxic Activity (LC50) |
| This compound | A549 | Lung Adenocarcinoma | High potency nih.govnih.gov |
| This compound | MDA-MB-231 | Breast Adenocarcinoma | High potency nih.govnih.gov |
| This compound | HT-29 | Colorectal Adenocarcinoma | High potency nih.govnih.gov |
| Pseudhymenochirin-1Pb | A549 | Lung Adenocarcinoma | < 12 μM researchgate.net |
| Pseudhymenochirin-1Pb | MDA-MB-231 | Breast Adenocarcinoma | < 12 μM researchgate.net |
| Pseudhymenochirin-1Pb | HT-29 | Colorectal Adenocarcinoma | < 12 μM researchgate.net |
| Pseudhymenochirin-2Pa | A549 | Lung Adenocarcinoma | < 12 μM researchgate.net |
| Pseudhymenochirin-2Pa | MDA-MB-231 | Breast Adenocarcinoma | < 12 μM researchgate.net |
| Pseudhymenochirin-2Pa | HT-29 | Colorectal Adenocarcinoma | < 12 μM researchgate.net |
Mechanistic Investigations of Hymenochirin 1pa Action
Membrane Interaction and Disruption Mechanisms in Pathogen Inactivation
Hymenochirin-1Pa, a host-defense peptide isolated from the skin secretions of the frog Pseudhymenochirus merlini, primarily exerts its antimicrobial effect through direct interaction with and disruption of pathogen cell membranes. nih.govimrpress.com Its mechanism is characteristic of many cationic antimicrobial peptides (AMPs), which target the microbial membrane as the first line of attack. preprints.orgnih.gov The peptide's molecular structure is fundamental to this process. In aqueous environments, this compound exists in a random coil conformation, but upon encountering a membrane-mimetic environment, it adopts a well-defined structure featuring two α-helical domains. nih.govresearchgate.netresearchgate.net This conformational change is critical for its membrane-disrupting activity.
The peptide possesses a net positive charge, a key feature that facilitates an initial electrostatic attraction to the negatively charged components commonly found on the outer surface of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the amphipathic nature of its α-helical structure—with hydrophobic and hydrophilic amino acid residues spatially segregated—drives its insertion into the lipid bilayer, leading to membrane destabilization and permeabilization. nih.gov A notable structural feature of this compound is a GXXXG motif, which induces a significant kink in its helical structure, a feature thought to facilitate the peptide's insertion into the lipid bilayer and subsequent disruption of membrane integrity. nih.govresearchgate.net
The interaction of this compound with microbial membranes leads to rapid permeabilization, allowing the leakage of intracellular contents and ultimately causing cell death. scispace.com This lytic capability is evidenced by its potent, broad-spectrum activity against a range of bacteria, including multidrug-resistant clinical isolates that are notoriously difficult to treat. nih.govnih.gov Research has demonstrated its high potency against pathogens such as Staphylococcus aureus, Acinetobacter baumannii, and Stenotrophomonas maltophilia. nih.gov For instance, it can inhibit the growth of extensively drug-resistant (XDR) A. baumannii isolates at concentrations between 7.5 and 15 μg/mL. preprints.orgmdpi.comresearchgate.net
However, the lytic action of this compound is not perfectly selective for microbial cells. The peptide exhibits moderate hemolytic activity against human red blood cells, which is a significant drawback for its therapeutic potential. nih.govresearchgate.net This indicates that it can also disrupt the membranes of host cells, albeit less efficiently than microbial ones. researchgate.net This lack of complete selectivity is a common challenge in the development of AMPs as therapeutic agents. mdpi.com
Table 1: Documented Antibacterial Activity of this compound
| Target Organism | Strain Type | Potency / MIC | Reference |
| Staphylococcus aureus | Standard & Multidrug-Resistant | High Potency (MIC = 2.5 µM) | nih.govresearchgate.net |
| Acinetobacter baumannii | Multidrug-Resistant | High Potency | nih.gov |
| Acinetobacter baumannii | Extensively Drug-Resistant (XDR) | MIC: 7.5–15 μg/mL | mdpi.comresearchgate.net |
| Stenotrophomonas maltophilia | Multidrug-Resistant | High Potency | nih.gov |
| Escherichia coli | Standard | MIC = 10 µM | researchgate.net |
The precise mechanism by which this compound disrupts membrane integrity is believed to involve the formation of pores. Several models describe how AMPs achieve this, with the "toroidal pore" and "barrel-stave" models being the most cited. mdpi.compreprints.org
Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane and aggregate to form a bundle, much like the staves of a barrel. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the interior of the pore, creating a stable, water-filled channel. nih.govpreprints.org A minimum peptide length is required to span the bilayer, typically around 22 residues for an α-helix. nih.govmdpi.com
Toroidal Pore Model: This model also involves the perpendicular insertion of peptides. However, instead of forming a discrete protein-only channel, the peptides associate with the head groups of the lipid molecules, inducing the lipid monolayer to bend continuously through the pore. The resulting channel is lined by both the peptides and the lipid head groups. mdpi.compreprints.org This process causes significant local disruption and curvature of the membrane. mdpi.com Peptides like magainin 2 are known to form toroidal pores. preprints.orgpreprints.org
While specific studies definitively assigning one model to this compound are not detailed in the available literature, its structural characteristics are consistent with a pore-forming mechanism. The presence of two distinct α-helical domains and a flexible kink introduced by the GXXXG motif suggests that this compound inserts into and destabilizes the membrane architecture, an action compatible with the toroidal pore model, which allows for peptide translocation into the cell. nih.govresearchgate.net
Modulation of Intracellular Targets in Microorganisms
While membrane disruption is a primary mechanism of action for many AMPs, including this compound, some peptides can also translocate across the compromised membrane to interact with intracellular targets. imrpress.commdpi.comeurekaselect.com This dual-action approach can include the inhibition of critical cellular processes such as protein and nucleic acid synthesis, disruption of enzymatic activities, or induction of apoptosis. preprints.orgnih.govmdpi.com For this compound, its primary described action is membranolytic; however, the possibility of it affecting intracellular functions after membrane permeation cannot be ruled out, as this is a known mechanism for other AMPs. nih.govimrpress.com
The inhibition of protein synthesis is a known intracellular target for some AMPs that successfully enter the microbial cytoplasm. preprints.orgnih.govmicrobenotes.com These peptides can interfere with the ribosomal machinery, preventing the translation of mRNA into proteins, which is lethal for the cell. microbenotes.com Although this mechanism is established for the broader class of AMPs, there is currently no specific research in the provided results that demonstrates this compound directly inhibits protein synthesis pathways in microorganisms. scispace.comresearchgate.net Its action is predominantly attributed to membrane lysis.
Similar to protein synthesis, the pathways for synthesizing DNA and RNA are potential intracellular targets for AMPs that translocate into the cell. preprints.orgnih.gov By binding to DNA or RNA, these peptides can disrupt replication, transcription, and other essential genetic processes. nih.gov While this is a recognized mechanism for some antimicrobial peptides, specific studies confirming that this compound interferes with nucleic acid synthesis are not available in the analyzed sources. mdpi.comresearchgate.net The primary evidence for its antimicrobial activity points towards membrane disruption. nih.gov
Cellular Specificity and Selectivity Determinants at the Molecular Level
The cellular specificity of an antimicrobial peptide—its ability to target microbial cells over host cells—is a critical determinant of its therapeutic potential. At the molecular level, this selectivity is governed by the distinct physicochemical properties of the peptide and the target cell membranes.
For this compound, the primary determinant of its selectivity for bacteria is its cationic nature. The peptide has a net positive charge at physiological pH, which promotes electrostatic interactions with the abundant anionic molecules on bacterial surfaces. In contrast, the outer membranes of eukaryotic cells, such as human erythrocytes, are typically zwitterionic (electrically neutral), resulting in a weaker initial attraction. researchgate.net
Following initial binding, the peptide's amphipathic α-helical structure facilitates its insertion into the lipid bilayer. nih.gov However, the selectivity of this compound is imperfect. The peptide displays moderate hemolytic activity, indicating that it can also permeabilize and lyse host erythrocyte membranes. nih.govresearchgate.net Furthermore, while it shows high cytotoxic potency against several human cancer cell lines, studies report a lack of selectivity for these tumor cells over non-cancerous cells. nih.govmdpi.com This suggests that its membranolytic action is not exclusively directed at microbial or cancerous targets.
Efforts to improve selectivity have focused on modifying the peptide's structure. For example, substituting the negatively charged aspartic acid residue at position 9 with a positively charged D-Lysine ([D9k]this compound) was found to have only minor effects on antimicrobial potency but rendered the analog non-hemolytic, significantly improving its selectivity profile. nih.gov This highlights that subtle changes in the charge and structure of the peptide can be key determinants of its cellular specificity. nih.gov
Table 2: Comparative Properties of this compound and its [D9k] Analog
| Feature | This compound | [D9k]this compound | Reference |
| Amino Acid at Position 9 | Aspartic Acid (Asp) | D-Lysine (k) | nih.gov |
| Antimicrobial Potency | High | Relatively unchanged | nih.gov |
| Anti-Tumor Potency | High | Relatively unchanged | nih.gov |
| Hemolytic Activity (LC50) | Moderate | Non-hemolytic (>400 µM) | nih.gov |
| Cellular Selectivity | Limited | Significantly Improved | nih.gov |
Structure Activity Relationship Sar Studies and Rational Analogue Design of Hymenochirin 1pa
Methodologies for Peptide Analogue Synthesis (e.g., Solid Phase Peptide Synthesis)
The primary method for producing Hymenochirin-1Pa and its analogues for research purposes is Solid-Phase Peptide Synthesis (SPPS). mdpi.com This technique, pioneered by Bruce Merrifield, offers significant advantages over traditional solution-phase synthesis, including improved speed, simplicity, and the ability to automate the process. biotage.comatdbio.comcsic.es
The most common approach is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. nih.gov The synthesis process involves several key steps:
Resin Anchoring : The process begins by anchoring the C-terminal amino acid of the peptide to an insoluble polymeric support, often a polystyrene or PEG-modified polystyrene resin. nih.govmdpi.com The choice of resin, such as Wang or 2-chlorotrityl resin, depends on the desired C-terminal functionality (e.g., a free acid or an amide). this compound has a C-terminal amidation, a common modification in amphibian peptides that enhances antimicrobial activity.
Iterative Amino Acid Coupling : The peptide chain is elongated in the C-terminus to N-terminus direction. chempep.com Each cycle consists of two main reactions:
Deprotection : The temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). mdpi.commdpi.com
Coupling : The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the peptide chain. nih.gov
Washing : After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products, which is a key advantage of the solid-phase method as it eliminates the need for complex purification of intermediates. biotage.comatdbio.com
Cleavage and Final Deprotection : Once the entire amino acid sequence has been assembled, the peptide is cleaved from the solid support. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA), which also simultaneously removes the permanent side-chain protecting groups (like tBu).
Purification and Characterization : The crude peptide is then purified, most commonly via reverse-phase high-performance liquid chromatography (RP-HPLC). fspublishers.org The final product's identity and purity are confirmed using mass spectrometry.
This methodology allows for the precise and flexible synthesis of numerous analogues by incorporating different amino acids, including non-natural D-amino acids, at specific positions in the peptide sequence to investigate their impact on structure and function. mdpi.comresearchgate.net
Impact of Amino Acid Substitutions on Biological Efficacy and Selectivity
Systematic substitution of amino acids at various positions in this compound and its closely related homologue, Hymenochirin-1B, has provided critical insights into the determinants of their biological activities.
This compound naturally exhibits broad-spectrum antibacterial activity, including against multidrug-resistant isolates of Staphylococcus aureus and Acinetobacter baumannii. researchgate.netresearchgate.netresearchgate.net Analogue studies have aimed to enhance this potency while reducing unwanted hemolytic activity.
Studies on the related peptide Hymenochirin-1B, which shares structural and functional similarities, provide further context. Replacing acidic (Glu6, Asp9) or neutral (Pro5) residues with L-Lysine was found to increase antimicrobial potency by up to eight-fold. nih.gov However, this enhanced potency was often accompanied by an undesirable increase in hemolytic activity. nih.govmdpi.com In contrast, substituting these positions with D-Lysine residues also led to analogues that were 2- to 8-fold more potent than the native peptide but were equally or less hemolytic. nih.govmdpi.com The [E6k,D9k]Hymenochirin-1B analogue, for instance, showed high potency against multidrug-resistant bacteria with low hemolytic activity, making it a promising candidate for further development. nih.gov
| Peptide | Modification | Effect on Antimicrobial Potency | Effect on Hemolytic Activity | Reference |
|---|---|---|---|---|
| This compound | [D9K] | Minor effect | No significant change | researchgate.netnih.gov |
| This compound | [D9k] | Minor effect | Becomes non-hemolytic (LC50 > 400 μM) | researchgate.netresearchgate.netnih.gov |
| Hymenochirin-1B | Substitution with L-Lysine (e.g., [E6K], [D9K]) | Increased potency (up to 8-fold) | Increased | nih.govmdpi.com |
| Hymenochirin-1B | Substitution with D-Lysine (e.g., [E6k], [D9k]) | Increased potency (2- to 8-fold) | Equal or decreased | nih.govmdpi.com |
| Hymenochirin-1B | [E6K, D9K] | ~4-fold increase against A. baumannii | Reduced | mdpi.com |
This compound is cytotoxic to several human tumor cell lines, including non-small cell lung adenocarcinoma (A549), breast adenocarcinoma (MDA-MB-231), and colorectal adenocarcinoma (HT-29). researchgate.netresearchgate.netnih.gov However, its therapeutic potential is limited by its lack of selectivity for cancer cells over normal cells, such as erythrocytes. nih.gov
Analogous to the antimicrobial studies, the Asp9 residue was a focus of modification. Substituting Asp9 with either L-Lysine or D-Lysine resulted in only minor changes to the antineoplastic potency of this compound. researchgate.netnih.gov
Again, research on Hymenochirin-1B offers valuable parallel insights. The [D9K]Hymenochirin-1B analogue showed up to a 6-fold increase in cytotoxic potency against the tested cancer cell lines, but this came with the drawback of increased hemolytic activity. nih.gov More promisingly, the [D9k] and [E6k,D9k] analogues of Hymenochirin-1B retained high antineoplastic activity while exhibiting significantly reduced hemolytic activity, highlighting a path toward developing more selective anti-cancer peptides. nih.gov
| Peptide | Modification | Effect on Antineoplastic Potency | Effect on Hemolytic Activity | Reference |
|---|---|---|---|---|
| This compound | [D9K] or [D9k] | Relatively minor effect | [D9k] analogue becomes non-hemolytic | researchgate.netnih.gov |
| Hymenochirin-1B | [D9K] | Increased potency (up to 6-fold) | Increased | nih.gov |
| Hymenochirin-1B | [D9k] | Retained high potency | Reduced (LC50 > 300 μM) | nih.gov |
| Hymenochirin-1B | [E6k,D9k] | Retained high potency | Reduced (LC50 > 300 μM) | nih.gov |
Strategies for Modulating Peptide Features for Desired Bioactivity Profiles
Rational analogue design focuses on modulating key physicochemical properties of the peptide, such as cationicity, amphipathicity, and helical content, to optimize the balance between efficacy and toxicity.
The net positive charge (cationicity) of antimicrobial peptides is a critical factor that governs their initial electrostatic interaction with negatively charged bacterial membranes. researchgate.net A common strategy to enhance bioactivity is to increase the peptide's cationicity. researchgate.netuel.ac.uk This is typically achieved by substituting neutral or acidic amino acid residues on the hydrophilic face of the peptide helix with basic residues like Lysine. nih.govnih.gov
In studies of both this compound and -1B, replacing the acidic Asp9 residue with Lysine increased the net positive charge. researchgate.netnih.gov While this modification often leads to greater antimicrobial and anticancer potency, it can also increase toxicity to host cells. researchgate.netnih.gov The use of D-Lysine substitutions has emerged as a successful strategy to increase cationicity and potency while mitigating the rise in hemolytic activity. researchgate.netnih.govnih.gov
This compound adopts a well-defined amphipathic α-helical structure in membrane-mimetic environments, which is essential for its function. researchgate.netnih.gov This structure features a spatial separation of hydrophobic and hydrophilic amino acid residues. researchgate.net Specifically, NMR studies show that this compound forms two α-helical domains (residues K6-G17 and G21-M28) separated by a flexible kink or hinge region. researchgate.netnih.gov
Application of Computational and In Silico Approaches in this compound Analogue Development.aeplan.co.jpmdpi-res.com
The development of analogues of the antimicrobial peptide this compound has been significantly advanced through the application of computational and in silico methodologies. These approaches offer a rational and efficient alternative to purely empirical methods for peptide design, allowing for the prediction of structural and functional properties of novel analogues before their chemical synthesis. By modeling the peptide's behavior and interactions at a molecular level, researchers can make informed decisions to optimize its therapeutic potential.
Computational strategies in the context of this compound analogue development are primarily focused on elucidating its structure-activity relationship (SAR). This involves understanding how modifications to its amino acid sequence affect its three-dimensional structure, and consequently, its biological activity and toxicity. Techniques such as molecular dynamics simulations and predictive modeling are instrumental in this process.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. unb.br For this compound and its analogues, MD simulations provide insights into their conformational dynamics, stability, and interactions with biological membranes, which are crucial for their antimicrobial action. mdpi.comwalshmedicalmedia.com
A study presented at the 55th Annual Meeting of the Japanese Peptide Society detailed the investigation of the interaction of this compound with model membranes using a combination of circular dichroism, solid-state NMR, and molecular dynamics simulations. aeplan.co.jp Such simulations can model the peptide's behavior in different environments, for instance, its transition from a random coil in an aqueous solution to a more structured α-helical conformation in a membrane-mimetic environment, a phenomenon observed for this compound. walshmedicalmedia.comnih.gov This conformational change is critical for the peptide's ability to disrupt bacterial membranes.
MD simulations can be employed to:
Analyze peptide-membrane interactions : By simulating the peptide in the presence of a lipid bilayer mimicking a bacterial or mammalian cell membrane, researchers can observe the process of membrane binding, insertion, and potential pore formation. walshmedicalmedia.comgromacs.org This helps to understand the molecular basis of the peptide's antimicrobial activity and its hemolytic side effects.
Investigate the effect of amino acid substitutions : In silico mutagenesis, where specific amino acids in the this compound sequence are computationally replaced, can be followed by MD simulations to predict the impact of these changes on the peptide's structure and its interaction with membranes. nih.gov For example, simulations can show how substituting the Asp⁹ residue with a D-Lysine ([D9k]) might alter the peptide's helical stability and its orientation within the membrane, potentially explaining the observed reduction in hemolytic activity. nih.govnih.gov
Assess conformational stability : MD simulations can provide data on the stability of the α-helical domains of this compound analogues. For instance, simulations could explore how the introduction of D-amino acids might destabilize the helical structure, a strategy that has been used to modulate the biological activity of related peptides. walshmedicalmedia.com
The insights gained from MD simulations are invaluable for the rational design of this compound analogues with improved therapeutic indices.
Predictive Modeling for Activity and Conformation
Predictive modeling encompasses a range of computational techniques aimed at forecasting the biological activity and conformational properties of molecules based on their chemical structure. nih.govbiointerfaceresearch.com For this compound, these models can accelerate the discovery of potent and non-toxic analogues by screening virtual libraries of peptide sequences.
Conformational Prediction:
The conformation of this compound is a key determinant of its function. Nuclear Magnetic Resonance (NMR) studies have shown that in a membrane-mimetic solvent like 50% (v/v) trifluoroethanol-water, this compound adopts a well-defined structure with two α-helical domains (residues K6 to G17 and G21 to M28), separated by a flexible kink. walshmedicalmedia.comnih.gov The N-terminal region remains largely unfolded. walshmedicalmedia.comnih.gov This experimentally determined structure provides a crucial template for computational modeling.
Predictive models can be used to:
Estimate helicity : Algorithms can predict the propensity of different this compound analogues to form α-helices. This is important because the degree of helicity is often correlated with antimicrobial efficacy.
Model 3D structures : Homology modeling or de novo structure prediction methods can be used to generate three-dimensional models of novel this compound analogues. These models can then be used for more detailed computational analysis, such as docking studies or MD simulations.
Activity Prediction (QSAR):
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov In the context of this compound, QSAR models can be developed to predict the antimicrobial and hemolytic activities of novel analogues based on physicochemical descriptors derived from their amino acid sequence.
The development of a QSAR model for this compound analogues would typically involve the following steps:
Data Collection : A dataset of this compound analogues with experimentally determined activities (e.g., Minimum Inhibitory Concentration and hemolytic activity) is compiled. For example, the activities of analogues like [D9K]this compound and [D9k]this compound would be included. nih.gov
Descriptor Calculation : A wide range of molecular descriptors are calculated for each analogue. These can include properties like hydrophobicity, hydrophobic moment, net charge, and various 2D and 3D structural parameters. nih.gov
Model Building : Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed activity.
Validation : The predictive power of the QSAR model is rigorously validated using internal and external validation techniques to ensure its reliability.
Once a robust QSAR model is established, it can be used to screen a virtual library of thousands of potential this compound analogues, prioritizing those with a predicted high antimicrobial activity and low hemolytic activity for synthesis and experimental testing. This in silico screening significantly reduces the time and cost associated with the discovery of new, promising therapeutic leads.
Biosynthetic Pathways and Regulatory Mechanisms of Hymenochirin 1pa Production
Genetic Basis of Hymenochirin-1Pa Precursor Expression
Like other amphibian antimicrobial peptides (AMPs), this compound is not synthesized directly. Instead, it is produced from a larger precursor protein encoded by a specific gene. The expression of this gene is the foundational step in the peptide's biosynthesis. While the specific gene for this compound has not been fully detailed in all literature, the structure of amphibian AMP precursors is well-established and follows a conserved model. annualreviews.org
The precursor protein, or prepropeptide, typically consists of three distinct domains:
N-terminal Signal Peptide: This sequence, usually around 20-25 amino acids long, acts as a molecular guide. annualreviews.org It directs the nascent polypeptide chain, as it is being synthesized by the ribosome, to the endoplasmic reticulum for subsequent processing and packaging into secretory granules. bioninja.com.auwikipedia.org
Acidic Propeptide Region: Following the signal peptide is an acidic spacer sequence. This domain is thought to play several roles, including ensuring the precursor is correctly folded and preventing the mature, active peptide from causing damage within the host's own cells before secretion. annualreviews.org In some amphibian peptides, this acidic region can be processed into separate, active peptides, though this is not a universally observed phenomenon. annualreviews.org
Mature Peptide Sequence: The final domain contains the amino acid sequence of the active this compound peptide. This segment is flanked by specific cleavage sites that are recognized by processing enzymes. annualreviews.org
The genetic framework for related amphibian peptides, such as magainins and caeruleins from Xenopus laevis, shows a highly conserved signal sequence and a common amino-terminal processing sequence, suggesting the action of shared enzymatic machinery in the maturation of these peptides. annualreviews.org It is highly probable that the gene encoding the this compound precursor shares these fundamental characteristics.
Table 1: General Structure of an Amphibian Antimicrobial Peptide Precursor
| Domain | Typical Length (Amino Acids) | Primary Function |
|---|---|---|
| Signal Peptide | ~20-25 | Directs the precursor to the endoplasmic reticulum. annualreviews.orgbioninja.com.au |
| Acidic Propeptide | Variable | Assists in proper folding; keeps the mature peptide inactive. annualreviews.org |
| Cleavage Site | ~1-4 | A specific amino acid sequence recognized by processing enzymes. annualreviews.org |
Post-Translational Processing and Maturation Mechanisms
After the precursor protein is translated from mRNA, it must undergo several crucial modifications to become the mature, active this compound. This process, known as post-translational modification (PTM), occurs within the secretory pathway, primarily in the endoplasmic reticulum and Golgi apparatus, before the final peptide is stored in dermal granular glands. wikipedia.org
The key maturation steps include:
Proteolytic Cleavage: The precursor protein is cleaved by specific enzymes called endopeptidases. acs.orgnsf.gov These enzymes recognize and cut at specific amino acid sequences that flank the mature peptide domain, liberating it from the signal peptide and the acidic propeptide region. annualreviews.orgwikipedia.org In Xenopus laevis, endopeptidases that recognize specific secondary structures or Xaa-Lys bonds have been identified, and it is likely that similar enzymes are responsible for processing the this compound precursor. acs.org
C-terminal Amidation: this compound, like many amphibian peptides, features an amide group (-NH2) at its carboxyl-terminus. researchgate.netnih.gov This modification is not directly encoded in the gene but is the result of enzymatic action. The process is catalyzed by a sequence of enzymes, including peptidylglycine α-amidating monooxygenase (PAM). mdpi.com This enzyme acts on a C-terminal glycine (B1666218) residue, which serves as the amide donor. mdpi.com C-terminal amidation is critical as it neutralizes the negative charge of the terminal carboxyl group, which can enhance the peptide's stability and biological activity. nih.gov
Table 2: Key Post-Translational Modifications in this compound Maturation
| Modification Step | Description | Key Enzymes Involved (General Class) | Purpose |
|---|---|---|---|
| Proteolytic Cleavage | Excision of the signal peptide and acidic propeptide from the precursor protein. wikipedia.org | Endopeptidases, Proteases. acs.orgthermofisher.com | To release the mature peptide sequence. |
| C-terminal Amidation | Addition of an amide group to the C-terminus of the peptide. nih.gov | Peptidylglycine α-amidating monooxygenase (PAM). mdpi.com | To neutralize charge and increase peptide stability and activity. nih.gov |
Physiological Regulation of Peptide Secretion from Amphibian Skin Glands
The mature this compound is stored in high concentrations within specialized dermal structures known as granular glands, ready for rapid release. annualreviews.orgnsf.gov The secretion is not continuous but is a regulated process, primarily triggered by external stimuli that signal danger or injury to the frog. bioscientifica.com
The principal mechanism controlling the release of these peptides is neuroendocrine. nih.gov The key regulatory pathway involves:
Sympathetic Nervous System Activation: The granular glands are enervated by the sympathetic nervous system. nsf.gov When the amphibian experiences stress, such as an attack by a predator or physical injury, this system is activated.
Neurotransmitter Release: The activation leads to the release of neurotransmitters, most notably norepinephrine (B1679862) (noradrenaline), at the nerve terminals connected to the myoepithelial cells surrounding the granular glands. capes.gov.brnih.gov
Gland Contraction and Peptide Expulsion: Norepinephrine acts on α-adrenergic receptors on these myoepithelial cells, causing them to contract. researchgate.net This contraction squeezes the granular gland, forcing the rapid expulsion of its contents, including this compound, onto the skin's surface. bioscientifica.com This mechanism allows for an immediate defensive response to threats.
Researchers frequently utilize this natural pathway to collect skin secretions for study by administering norepinephrine, which effectively mimics the natural stress response and induces peptide release. researchgate.netcapes.gov.brnih.gov In some cases, mild electrical stimulation is also used to achieve the same effect. bioscientifica.com
Table 3: Summary of Secretion Regulation for Amphibian Skin Peptides
| Component | Description |
|---|---|
| Stimulus | Physical injury, predation, or other significant stressors. bioscientifica.com |
| Primary Regulatory System | Sympathetic Nervous System. nsf.gov |
| Key Mediator | Norepinephrine (Noradrenaline). capes.gov.brnih.gov |
| Cellular Target | Myoepithelial cells surrounding the granular glands. researchgate.net |
| Response | Contraction of glands and rapid secretion of stored peptides. bioscientifica.com |
Ecological and Evolutionary Perspectives of Hymenochirin 1pa
Role in Amphibian Innate Immunity and Host Defense
Hymenochirin-1Pa is a crucial component of the innate immune system of the Merlin's clawed frog (Pseudhymenochirus merlini), a small aquatic amphibian native to West Africa. Like many amphibians, these frogs possess granular glands in their skin that secrete a complex mixture of bioactive peptides when the animal is stressed or injured. nih.govresearchgate.net This secretion serves as a chemical defense mechanism, providing a first line of defense against a wide array of microbial pathogens present in their aquatic environment.
The skin of amphibians is a vital organ involved in respiration, osmoregulation, and thermoregulation. nih.gov Its constant exposure to diverse environments makes it susceptible to colonization by pathogenic microorganisms. researchgate.net Host-defense peptides (HDPs) like this compound are essential effectors of the amphibian innate immune system, preventing the colonization of the skin by invading pathogens. mdpi.com These peptides are stored in the granular glands and can be released in high concentrations to combat infections. nih.gov
This compound belongs to the hymenochirin family of peptides, which are characterized as cationic, amphipathic, alpha-helical peptides. This structure is critical for their antimicrobial activity. The positive charge of the peptide facilitates its interaction with the negatively charged membranes of bacteria, while its amphipathic nature allows it to disrupt the membrane, leading to cell lysis and death. imrpress.com This mechanism of action is a hallmark of many antimicrobial peptides (AMPs) found in amphibian skin. nih.gov
Research has demonstrated that this compound exhibits broad-spectrum antimicrobial activity against various bacteria. researchgate.net It has shown high potency against multidrug-resistant clinical isolates of Staphylococcus aureus, Acinetobacter baumannii, and Stenotrophomonas maltophilia. researchgate.net The presence of such potent antimicrobial peptides in the skin secretions of P. merlini highlights their critical role in the frog's survival and host defense.
Adaptive Significance of Peptide Multiplicity and Functional Diversity within Skin Secretions
The skin secretions of many amphibian species contain a remarkable diversity of bioactive peptides, a phenomenon that holds significant adaptive advantages. bioline.org.brplos.org This peptide multiplicity, where a single species can produce a wide array of different peptides, enhances the host's defensive capabilities against a broad spectrum of predators and pathogens. imrpress.complos.org
The functional diversity of these peptides is a key aspect of this adaptive strategy. Amphibian skin secretions often contain a cocktail of molecules with various biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory properties. bioline.org.brontosight.ai For instance, in addition to antimicrobial peptides like this compound, the secretions can contain hormone-like peptides that act as toxins against predators. plos.org
This complexity provides a multi-pronged defense mechanism. The antimicrobial peptides offer protection against infections, while other peptides can deter predators or play roles in wound healing and immune regulation. imrpress.complos.orgontosight.ai The presence of multiple antimicrobial peptides with different structures and target specificities also reduces the likelihood of pathogens developing resistance. imrpress.com
The generation of this peptide diversity can occur through several evolutionary mechanisms. Gene duplication is a major driver, allowing for the evolution of new peptide functions without compromising the original function. plos.org Subsequent mutations in the duplicated genes can lead to the production of peptides with novel activities. plos.org Additionally, it has been suggested that peptide degradation at specific cleavage sites might further increase the molecular diversity of amphibian skin secretions without the need for additional gene duplication events, thereby conferring protection against a wider range of microorganisms. mdpi.com
The rich and functionally diverse peptide arsenal (B13267) found in amphibian skin, exemplified by the presence of compounds like this compound, reflects a sophisticated evolutionary adaptation to the challenges of their environment. bioline.org.br This chemical library not only ensures the survival of the amphibian but also represents a valuable source of novel molecules for biomedical research and drug development. bioline.org.brnih.gov
Future Research Directions and Advancements in Hymenochirin 1pa Studies
Advanced Biophysical and Structural Characterization Methodologies
A deep understanding of the structure-function relationship of Hymenochirin-1Pa is crucial for its development as a therapeutic agent. While initial studies have likely characterized its basic properties, future research will necessitate the use of advanced biophysical techniques to probe its molecular interactions in greater detail. researchgate.netnih.gov
High-Resolution Structural Techniques: Determining the three-dimensional structure of this compound is fundamental. While circular dichroism can provide insights into its secondary structure, particularly its propensity to form an α-helix in membrane-mimetic environments, more advanced techniques are needed. researchgate.netfrontiersin.org Nuclear Magnetic Resonance (NMR) spectroscopy, both in solution and in the solid-state, has become a primary tool for determining the high-resolution structures of AMPs. researchgate.net Solid-state NMR is particularly valuable for examining the peptide's orientation and oligomeric state within phospholipid bilayers, mimicking the bacterial membrane. researchgate.net
Membrane Interaction Analysis: The primary mechanism of action for many AMPs involves interaction with and disruption of the bacterial cell membrane. mdpi.com A variety of biophysical models, such as lipid vesicles (liposomes) of different sizes (small, large, and giant unilamellar vesicles), are instrumental in these studies. researchgate.net Techniques like fluorescence spectroscopy can be used to monitor the binding of this compound to these model membranes and its ability to permeabilize them. frontiersin.org Isothermal titration calorimetry (ITC) can provide thermodynamic data on the peptide-membrane binding interaction, revealing the forces driving this association.
Advanced Microscopy: Techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) can visualize the effects of this compound on bacterial morphology and membrane integrity at a high resolution. These methods can provide direct evidence of pore formation, membrane thinning, or other disruptive mechanisms.
Below is a table summarizing advanced biophysical techniques and their potential applications in this compound research.
| Technique | Application for this compound Research | Potential Insights |
| Solid-State NMR Spectroscopy | Determining the high-resolution structure of this compound within a lipid bilayer. researchgate.net | Precise orientation, depth of insertion, and oligomeric state of the peptide in a membrane environment. researchgate.net |
| Isothermal Titration Calorimetry (ITC) | Quantifying the thermodynamics of peptide-membrane binding. | Enthalpy and entropy changes, binding affinity (Kd), and stoichiometry of the interaction. |
| Atomic Force Microscopy (AFM) | Visualizing the effect of this compound on the surface of model membranes and live bacteria. | Direct observation of membrane disruption, pore formation, and changes in membrane roughness. |
| Surface Plasmon Resonance (SPR) | Analyzing the real-time kinetics of this compound binding to immobilized lipid membranes or other molecular targets. | Association and dissociation rate constants, providing a detailed kinetic profile of the interaction. |
Systems Biology Approaches to Elucidate Complex Biological Interactions
To move beyond a reductionist view of this compound's activity, systems biology approaches are essential. plos.org These methods provide a global perspective on how bacteria respond to the peptide challenge, revealing a more complex and plastic network of interactions than previously understood. plos.org
Transcriptomics and Proteomics: By analyzing the changes in gene expression (transcriptomics) and protein levels (proteomics) in bacteria exposed to sub-lethal concentrations of this compound, researchers can identify the specific cellular pathways that are affected. plos.org This can help to pinpoint not only primary targets but also secondary and downstream effects, offering a more holistic view of the peptide's mechanism of action. plos.orgfrontiersin.org For instance, this approach could reveal if this compound, in addition to membrane disruption, also inhibits intracellular processes like DNA replication, protein synthesis, or cell wall formation, as has been observed for other AMPs. mdpi.com
Metabolomics: Analyzing the metabolic profile of bacteria treated with this compound can provide further insights into its effects on cellular physiology. Changes in key metabolites can indicate which metabolic pathways are disrupted, providing clues about the peptide's mode of action and the bacterium's stress response.
The integration of these "omics" data can help to construct a comprehensive model of the cellular response to this compound, potentially identifying novel targets and resistance mechanisms.
Development of Novel Research Tools and Probes Based on this compound Scaffold
The unique structural and functional properties of this compound make it an attractive scaffold for the development of new research tools and probes. nih.govukri.org Peptides can be engineered to be highly potent and target-specific, making them valuable for studying complex biological processes. acs.org
Fluorescently Labeled Probes: By attaching fluorescent dyes to this compound, researchers can create probes to visualize its interaction with and entry into bacterial cells in real-time using techniques like confocal microscopy. This can help to elucidate its uptake and trafficking mechanisms.
Affinity-Based Probes: this compound could be modified to act as an affinity probe to identify its specific molecular targets within the bacterial cell. frontiersin.org For example, a photo-crosslinkable analog of this compound could be used to covalently bind to its interacting partners, which can then be isolated and identified using mass spectrometry. frontiersin.org
Peptide Display Systems: The this compound sequence could be incorporated into peptide display systems. nih.govoup.com These systems allow for the presentation of peptides on a stable protein scaffold, which can facilitate the study of protein-protein interactions and the screening for binding partners. nih.govoup.com
The development of such tools would not only advance our understanding of this compound but also provide versatile reagents for broader microbiological and cell biology research.
Exploration of Synergistic Activities with Other Bioactive Molecules (in vitro research)
A significant area of future research is the investigation of this compound's potential for synergistic interactions with other bioactive molecules, particularly conventional antibiotics. preprints.org This is a promising strategy to combat the rise of multidrug-resistant bacteria. nih.gov
Checkerboard Assays: The primary method for assessing synergy in vitro is the checkerboard assay. This technique involves testing a range of concentrations of this compound in combination with another antimicrobial agent against a specific bacterial strain. The results can determine if the combination is synergistic (the combined effect is greater than the sum of their individual effects), additive, or antagonistic.
Potential Synergistic Partners for this compound:
Conventional Antibiotics: Combining this compound with antibiotics that have different mechanisms of action could be highly effective. For example, the membrane-permeabilizing activity of this compound might facilitate the entry of antibiotics that target intracellular components.
Other Antimicrobial Peptides: Synergy can also occur between different AMPs. mdpi.com Investigating combinations of this compound with other frog skin peptides or human host-defense peptides like LL-37 could reveal potent antimicrobial cocktails. preprints.orgnih.gov
Small Molecule Adjuvants: Molecules that may not have intrinsic antimicrobial activity but can enhance the efficacy of AMPs are also of interest.
The table below outlines potential synergistic combinations for in vitro research.
| Bioactive Molecule Class | Example | Rationale for Synergy with this compound |
| Beta-lactams | Penicillins, Cephalosporins | This compound may disrupt the outer membrane of Gram-negative bacteria, allowing beta-lactams to more easily reach the periplasmic space and inhibit cell wall synthesis. |
| Aminoglycosides | Gentamicin, Tobramycin | Increased membrane permeability caused by this compound could enhance the uptake of aminoglycosides, which inhibit protein synthesis at the ribosome. |
| Fluoroquinolones | Ciprofloxacin, Levofloxacin | By compromising the bacterial membrane, this compound may facilitate the entry of fluoroquinolones, which target DNA gyrase and topoisomerase IV. |
| Other AMPs | Magainin 2 nih.gov | Different AMPs can have varied membrane interaction mechanisms, and their combination could lead to a more potent and comprehensive disruption of the bacterial cell envelope. |
Future research in these areas will be instrumental in unlocking the full therapeutic and scientific potential of this compound, paving the way for its potential application in the ongoing battle against infectious diseases.
Q & A
Q. What are the standard experimental protocols for assessing the antimicrobial activity of Hymenochirin-1Pa against Gram-positive bacteria like Staphylococcus aureus?
To determine minimum inhibitory concentrations (MICs), use broth microdilution assays as per Clinical and Laboratory Standards Institute (CLSI) guidelines. Key parameters include:
- Bacterial inoculum: CFU/mL
- Peptide serial dilution range: 0.5–128 µM
- Incubation: 18–24 hours at 37°C
- Positive controls: Commercial antibiotics (e.g., vancomycin)
- Negative controls: Sterile growth media + solvent (e.g., PBS) Validate results with at least three biological replicates and confirm purity (>95%) via HPLC and mass spectrometry .
Q. Which biophysical techniques are recommended for characterizing the secondary structure and membrane interactions of this compound?
- Circular Dichroism (CD) Spectroscopy : Assess secondary structure in membrane-mimetic environments (e.g., SDS micelles or POPC/POPG liposomes) .
- Solid-State NMR : Resolve membrane-bound conformations using - or -labeled peptides .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to lipid bilayers .
- Fluorescence Spectroscopy : Monitor membrane disruption via dye leakage assays (e.g., calcein-loaded liposomes) .
Q. How should researchers control for batch-to-batch variability when synthesizing this compound for reproducible experimental outcomes?
- Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry and orthogonal protection groups.
- Purify via reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient).
- Characterize purity (>95%) with MALDI-TOF mass spectrometry and amino acid analysis.
- Store lyophilized peptides at -80°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported minimum inhibitory concentration (MIC) values of this compound across different studies?
Potential confounding factors and solutions:
| Variable | Best Practice |
|---|---|
| Bacterial strain | Use reference strains (e.g., S. aureus ATCC 29213) |
| Growth medium | Standardize cation content (e.g., CAMHB for CLSI) |
| Peptide solubility | Pre-dissolve in 0.01% acetic acid + 0.2% BSA |
| Endotoxin testing | Use Limulus Amebocyte Lysate (LAL) assay |
| Statistical analysis (e.g., ANOVA with post-hoc tests) should confirm inter-lab reproducibility . |
Q. What advanced experimental designs are required to elucidate the atomic-level membrane-bound structure of this compound?
- Oriented Lipid Bilayers : Align peptides in synthetic membranes for -NMR to study lipid perturbation .
- Molecular Dynamics (MD) Simulations : Pair with experimental data to model peptide-lipid interactions over microsecond timescales.
- Cryo-Electron Microscopy (Cryo-EM) : Visualize peptide-induced membrane curvature at near-atomic resolution .
- Isotopic Labeling : -labeled Trp/Tyr residues for fluorescence anisotropy studies .
Q. What methodological considerations are critical when comparing the membrane selectivity of this compound with its synthetic analogs like D9K?
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics to bacterial vs. mammalian membrane mimics (e.g., POPG vs. cholesterol-containing liposomes).
- Measure hemolytic activity against human erythrocytes (IC values) under identical experimental conditions.
- Employ confocal microscopy with fluorescent analogs (e.g., FITC-labeled peptides) to visualize cellular uptake kinetics .
Key Data from Literature
| Property | This compound | D9K Analog |
|---|---|---|
| Net charge | +7 | +8 |
| MIC (S. aureus) | 2.5 µM | 1.2 µM |
| Hemolytic activity | >100 µM | 50 µM |
| Dominant secondary structure | α-helix (85%) | β-sheet (60%) |
| Data derived from membrane interaction studies . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
